4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its pharmacological versatility. The core structure consists of a fused pyrazole-pyrimidine ring system. Key features of this molecule include:
Eigenschaften
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c17-11-1-3-12(4-2-11)21-15-13(9-20-21)16(19-10-18-15)24-8-5-14-22-6-7-23-14/h1-4,9-10,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVJVCXOCOBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 4-fluorophenyl and 2-(1,3-dioxolan-2-yl)ethylsulfanyl groups. The synthetic route may include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group can be added through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Functionalization at Position 4
The thioether group at position 4 is introduced via nucleophilic substitution or coupling reactions:
Substitution of Chloride with Thiolate
-
Step 1 : Chlorination of the pyrazolo[3,4-d]pyrimidine core at position 4 using POCl₃ and trimethylamine (TMA) in toluene (80–90°C, 6–8 h) .
-
Step 2 : Reaction of the 4-chloro intermediate with 2-(1,3-dioxolan-2-yl)ethanethiol under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 h) .
| Component | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| 4-Chloro intermediate | POCl₃, TMA, toluene, 80°C | 85–90% | |
| Thioether formation | 2-(1,3-dioxolan-2-yl)ethanethiol, K₂CO₃, DMF | 65–75% |
Reactivity of the Thioether Group
The thioether moiety can undergo:
-
Oxidation : Treatment with H₂O₂ or m-CPBA yields sulfoxide or sulfone derivatives .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media forms sulfonium salts .
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, CH₃COOH, 25°C, 2 h | Sulfoxide derivative | |
| Alkylation | CH₃I, NaOH, ethanol, 50°C | Sulfonium salt |
Dioxolane Deprotection
The 1,3-dioxolane group is hydrolyzed under acidic conditions to regenerate the ketone:
-
Application : Facilitates further functionalization of the ethylthio chain (e.g., oxidation to carboxylic acids) .
Biological Activity Considerations
Pyrazolo[3,4-d]pyrimidine derivatives exhibit kinase inhibition (e.g., CDK2) and antitumor activity . The 4-fluorophenyl and thioether groups enhance lipophilicity and target binding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazolo[3,4-d]pyrimidine framework. The introduction of the dioxolane moiety and the thioether group enhances its solubility and biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that such compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has been evaluated for its efficacy against breast and lung cancer cells, demonstrating IC50 values in the micromolar range, indicating potent activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity positions it as a potential candidate for developing new antibiotics .
Antidiabetic Effects
Emerging research highlights the potential of this compound in managing diabetes. In vitro studies have suggested that it may enhance insulin sensitivity and reduce glucose levels in diabetic models, potentially through mechanisms involving the modulation of signaling pathways related to glucose metabolism .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. These derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of its substrates and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Key comparisons include:
Table 1: Substituent Variations and Their Impacts
Key Observations:
- Position 1: The 4-fluorophenyl group (target compound) is common in kinase inhibitors and anti-inflammatory agents, as seen in PP2 and chromenone hybrids . Replacing it with hydroxylated phenyl () or t-butyl () alters target engagement and solubility.
- Position 3: Thioether groups (target compound, Example 41) improve metabolic stability compared to amino or methyl substituents .
- Position 4 : The dioxolane-containing thioether in the target compound likely enhances aqueous solubility relative to alkylthio or arylthio analogs .
Table 2: Reported Bioactivities of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings:
- Kinase Inhibition: PP2’s 4-amino and 3-chlorophenyl groups are critical for Src binding . The target compound’s 4-fluorophenyl and thioether may target similar pathways but with distinct selectivity.
- Antioxidant Activity : Derivatives with hydrazinyl-thione substituents () show radical scavenging, absent in the target compound due to its lack of redox-active groups .
- Cytotoxicity : Methylthio (Example 41) and tert-butyl () substituents correlate with higher cytotoxicity, suggesting the target compound’s dioxolane may reduce toxicity .
Key Insights:
Biologische Aktivität
The compound 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a thioether linkage to a dioxolane moiety. The structural formula can be represented as follows:
This unique structure may contribute to its diverse biological activities.
Research indicates that compounds with similar scaffolds often interact with various biological targets, including:
- Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory activity against kinases involved in cancer progression.
- Antiviral Activity : Some studies suggest that modifications in the pyrimidine structure can enhance antiviral properties by targeting viral replication mechanisms.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- A derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines. In vitro studies revealed an IC50 value of approximately 6.2 μM against colon carcinoma cells (HCT-116) .
- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways, such as the mTOR pathway, which is crucial for cell growth and survival .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related compounds has demonstrated effectiveness against various bacterial strains. For example:
- Certain pyrimidine derivatives have shown significant antibacterial effects, indicating that the presence of the dioxolane and thioether groups may enhance this activity .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives found that modifications at the 4-position significantly affected their anticancer activity. The lead compound exhibited potent inhibition of tumor cell growth in vitro and demonstrated selectivity towards cancer cells over normal cells .
Study 2: Antiviral Mechanisms
Another investigation focused on the antiviral potential of related compounds. It was found that targeting the de novo pyrimidine biosynthesis pathway can effectively inhibit viral replication, suggesting that similar mechanisms might be exploitable with the compound .
Data Summary Table
| Biological Activity | Effect | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | 6.2 μM | HCT-116 (Colon Carcinoma) |
| Antimicrobial | Bacterial inhibition | Varies | Various Strains |
| Antiviral | Inhibition of viral replication | Not specified | Hepatitis E Virus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
